1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS No.: 1211409-49-2
Cat. No.: VC2547063
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211409-49-2 |
|---|---|
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine |
| Standard InChI | InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3 |
| Standard InChI Key | FTWIGHVVRPSPRQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 |
Introduction
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides an overview of the compound's chemical properties, synthesis, and potential applications based on available literature.
Synthesis
The synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. The process may include condensation reactions, cyclization, and subsequent functionalization to introduce the benzyl and methyl groups .
Potential Applications
Pyrazolo[3,4-b]pyridines, including 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have been explored for their potential biological activities. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific data on this compound is limited .
Research Findings
While specific research findings on 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine are scarce, studies on related compounds suggest promising applications in medicinal chemistry. The presence of the amine group at the C5 position could facilitate further derivatization to enhance biological activity.
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | C14H14N4 | 238.29 g/mol |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | C7H8N4 | 148.17 g/mol |
| 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | C14H13N3 | 223.27 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume